molecular formula C12H16O4S2 B12122809 Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- CAS No. 893723-13-2

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-

Cat. No.: B12122809
CAS No.: 893723-13-2
M. Wt: 288.4 g/mol
InChI Key: ZZVCMJGYJPHEQH-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- (hereafter referred to as the target compound), is a cyclohexane derivative functionalized with a carboxylic acid group and a sulfonyl-substituted thienyl moiety. The sulfonyl group (-SO₂-) at position 2 of the cyclohexane ring is linked to a 5-methyl-2-thienyl group, introducing both steric bulk and electronic effects. Its structural complexity arises from the interplay of the cyclohexane ring’s conformational flexibility and the planar, aromatic thienyl-sulfonyl substituent.

Properties

CAS No.

893723-13-2

Molecular Formula

C12H16O4S2

Molecular Weight

288.4 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)sulfonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H16O4S2/c1-8-6-7-11(17-8)18(15,16)10-5-3-2-4-9(10)12(13)14/h6-7,9-10H,2-5H2,1H3,(H,13,14)

InChI Key

ZZVCMJGYJPHEQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)C2CCCCC2C(=O)O

Origin of Product

United States

Preparation Methods

Core Cyclohexane Carboxylic Acid Formation

The cyclohexane carboxylic acid backbone is typically derived from cyclohexanecarbonitrile or pre-functionalized cyclohexane derivatives. A notable method involves the alkylation of cyclohexanecarbonitrile followed by hydrolysis:

Example Protocol (Adapted from Patent US8143442):

  • Alkylation of Cyclohexanecarbonitrile:

    • Cyclohexanecarbonitrile (100 mmol) is reacted with methylmagnesium chloride (Grignard reagent) in tetrahydrofuran (THF) at 20–25°C.

    • A secondary amine (e.g., diethylamine) is added to facilitate the reaction.

    • An alkylating agent (e.g., 2-ethylbutylbromide) is introduced at 45–50°C, yielding 1-(2-ethyl-butyl)-cyclohexylcarbonitrile.

    • Yield: 97.6% (HPLC assay: 96–98%).

  • Hydrolysis to Carboxylic Acid:

    • The nitrile intermediate is hydrolyzed under acidic conditions (H₂SO₄, 105–110°C) to form 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid.

    • Yield: 95% (GC assay: 98.1%).

While this example illustrates alkylation, the target compound requires sulfonylation instead. Substituting the alkylating agent with 5-methyl-2-thienylsulfonyl chloride could enable analogous reactivity, though reaction conditions may require adjustment to accommodate the sulfonyl group’s electrophilicity.

Sulfonylation of Cyclohexane Derivatives

Introducing the 5-methylthiophene sulfonyl group at position 2 of the cyclohexane ring presents a regiochemical challenge. Two approaches dominate:

Sulfonylation via Intermediate Nitriles

Patent US8143442 suggests an alternative route using nitrile intermediates:

  • Synthesis of 2-Aminocyclohexanecarbonitrile:

    • Cyclohexanecarbonitrile is functionalized at position 2 via directed ortho-metalation or radical substitution.

  • Sulfonylation of Amine Intermediate:

    • The amine reacts with 5-methyl-2-thienylsulfonyl chloride, forming a sulfonamide.

  • Hydrolysis to Carboxylic Acid:

    • The nitrile group is hydrolyzed to carboxylic acid under acidic or basic conditions.

This method offers better regiocontrol but requires additional steps for amine protection and deprotection.

Optimization and Reaction Engineering

Solvent and Temperature Effects

  • THF vs. Dichloromethane: THF enhances Grignard reagent solubility but may necessitate lower temperatures (−20°C) to suppress side reactions. Dichloromethane is preferable for sulfonylation due to its inertness.

  • Reaction Exothermicity: Controlled addition of sulfonyl chloride (via dropping funnel) prevents thermal runaway, particularly in large-scale syntheses.

Catalytic Additives

  • Secondary Amines: Diethylamine or triethylamine accelerates alkylation and sulfonylation by scavenging protons and stabilizing intermediates.

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems (e.g., H₂O/THF).

Purification and Characterization

Workup Procedures

  • Liquid-Liquid Extraction: After sulfonylation, the crude product is extracted into organic solvents (toluene or heptane) and washed with NaHCO₃ to remove residual acid.

  • Crystallization: The final compound is purified via recrystallization from ethanol/water mixtures, yielding white crystalline solids.

Analytical Validation

  • Purity Assessment:

    • HPLC: Purity >98% (C18 column, acetonitrile/water mobile phase).

    • GC-MS: Confirms molecular weight (288.4 g/mol) and absence of volatile impurities.

  • Structural Confirmation:

    • ¹H/¹³C NMR: Peaks corresponding to thienyl (δ 6.8–7.2 ppm) and cyclohexane protons (δ 1.2–2.5 ppm).

    • IR Spectroscopy: S=O stretching (1130–1370 cm⁻¹) and C=O (1700 cm⁻¹).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages
Direct SulfonylationCyclohexanecarboxylic acid5-Me-thienylsulfonyl chloride~60%Fewer steps, scalable
Nitrile IntermediateCyclohexanecarbonitrileGrignard reagent, sulfonyl chloride~50%Better regiocontrol, modular synthesis

Industrial-Scale Considerations

  • Cost Efficiency: Sulfonyl chlorides are expensive; recycling solvents (THF, toluene) reduces production costs.

  • Safety Protocols:

    • Use of closed reactors to handle volatile byproducts (HCl, SO₂).

    • Neutralization of acidic waste streams with Ca(OH)₂ before disposal .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexene derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexene derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound can be compared to structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance. Key analogs include:

Cyclohexanecarboxylic Acid, 1-[[(3-Chlorophenyl)sulfonyl]amino]- (CAS: MFCD00217686)

  • Structure : Features a sulfonamide (-SO₂-NH-) group linked to a 3-chlorophenyl ring at position 1 of the cyclohexane.
  • Properties :
    • Molecular Weight : 317.05 g/mol (Exact Mass: 317.048859) .
    • LogP : 3.11, indicating moderate lipophilicity .
    • Solubility : Soluble in chloroform, methylene chloride, and THF .
  • Safety : Classified as an irritant (Xi) with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .

trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid (CAS: 57078-12-3)

  • Structure : A benzoyl (-CO-C₆H₄-OCH₃) substituent at position 2 of the cyclohexane .
  • Properties :
    • Functional Group : The methoxybenzoyl group introduces strong electron-donating effects, contrasting with the electron-withdrawing sulfonyl group in the target compound.
  • Comparison : The sulfonyl group in the target compound may increase acidity (pKa) of the carboxylic acid due to its electron-withdrawing nature, whereas the benzoyl group could stabilize the conjugate base via resonance.

Cyclohexanecarboxylic Acid, 1,3,4-Trihydroxy-5-[[3-(4-Hydroxy-3-Methoxyphenyl)-1-Oxo-2-Propen-1-yl]oxy]- (CAS: 40242-06-6)

  • Structure: A polyhydroxy derivative with a propenyl-linked phenolic moiety .
  • Properties :
    • Molecular Weight : 368.34 g/mol.
    • Storage : Requires -20°C storage due to hydrolytic and oxidative instability .
  • Comparison : The target compound’s sulfonyl-thienyl group likely confers greater thermal stability but lower polarity compared to this hydrophilic, polyhydroxy analog.

Key Physicochemical Data Table

Compound Name Molecular Weight (g/mol) LogP Solubility Key Functional Groups
Target Compound Not provided N/A Predicted low in water Sulfonyl-thienyl, carboxylic acid
1-[[(3-Chlorophenyl)sulfonyl]amino]- 317.05 3.11 Chloroform, THF Sulfonamide, chlorophenyl
trans-2-(4-Methoxybenzoyl)- Not provided N/A Likely moderate Benzoyl, methoxy
1,3,4-Trihydroxy-5-propenylphenolic- 368.34 N/A Hydrophilic (requires -20°C) Polyhydroxy, propenyl-phenolic

Biological Activity

Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-, is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- can be represented as follows:

  • Molecular Formula : C₁₁H₁₄O₃S
  • Molecular Weight : 230.30 g/mol

This compound features a cyclohexane ring substituted with a carboxylic acid group and a thienyl sulfonyl moiety, which contributes to its biological activity.

Biological Activity Overview

Cyclohexanecarboxylic acid derivatives have been studied for various biological activities, including:

  • Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models.
  • Anticancer Properties : Some studies suggest that it may inhibit cancer cell proliferation.

The biological activity of cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with specific enzymes, inhibiting their function.
  • Modulation of Signaling Pathways : It may influence pathways involved in inflammation and cell proliferation.
  • Interaction with Cellular Receptors : Potential binding to various receptors could mediate its effects.

Antimicrobial Activity

A study demonstrated that derivatives of cyclohexanecarboxylic acid possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

CompoundMIC (μg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Escherichia coli

Anti-inflammatory Effects

Research has shown that the compound reduces pro-inflammatory cytokine production in vitro. In a mouse model of inflammation, treatment with cyclohexanecarboxylic acid significantly reduced edema compared to the control group.

Anticancer Properties

In vitro studies on cancer cell lines revealed that cyclohexanecarboxylic acid induces apoptosis in certain types of cancer cells. The compound exhibited IC50 values indicating effective cytotoxicity.

Cell LineIC50 (μM)
MCF-7 (Breast)15
HeLa (Cervical)20

Q & A

Q. What are the key synthetic challenges in preparing sulfonyl-substituted cyclohexanecarboxylic acid derivatives, and how can they be addressed methodologically?

The synthesis of sulfonyl-substituted derivatives often involves sulfonation or coupling reactions. For example, introducing a sulfonyl group to the thiophene ring (as in the 5-methyl-2-thienyl moiety) may require electrophilic substitution or oxidative coupling, followed by protection/deprotection strategies to avoid side reactions . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. Characterization via 1H^1H-NMR and 13C^{13}C-NMR can confirm regioselectivity, while mass spectrometry validates molecular weight .

Q. How can researchers verify the structural integrity of sulfonyl-containing cyclohexanecarboxylic acid derivatives using spectroscopic techniques?

Key methods include:

  • NMR spectroscopy : 1H^1H-NMR can identify sulfonyl protons (typically deshielded at δ 3.0–4.0 ppm) and thiophene ring protons. 13C^{13}C-NMR distinguishes sulfonyl carbons (~110–120 ppm) and cyclohexane ring carbons .
  • FT-IR : Confirms sulfonyl S=O stretches (~1350 cm1^{-1}) and carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) .
  • X-ray crystallography : Resolves steric effects, such as torsional angles between the sulfonyl group and cyclohexane ring, as seen in related benzofuran derivatives .

Advanced Research Questions

Q. What experimental strategies are used to analyze discrepancies in reaction yields or byproduct formation during sulfonyl group installation?

  • HPLC-MS : Identifies byproducts (e.g., over-sulfonated species) and quantifies purity.
  • Kinetic studies : Vary reaction parameters (e.g., reagent stoichiometry, time) to map competing pathways. For example, excess sulfonating agents may lead to di-sulfonation, requiring controlled addition .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states and energy barriers for sulfonation reactions, guiding experimental optimization .

Q. How can researchers design stability studies for sulfonyl-thiophene derivatives under physiological or catalytic conditions?

  • Accelerated degradation studies : Expose the compound to varying pH, temperature, and light. Monitor decomposition via LC-MS and compare with control samples.
  • Catalytic stability : Test under common reaction conditions (e.g., Pd-catalyzed coupling). For instance, sulfonyl groups in thiophene derivatives may undergo reductive cleavage in hydrogenation reactions, necessitating protective strategies .

Q. What methodologies are employed to study the electronic effects of the sulfonyl group on the cyclohexane ring’s conformation?

  • Conformational analysis : Use dynamic NMR to study ring-flipping kinetics in cyclohexane derivatives. Sulfonyl groups introduce steric bulk, favoring chair conformations with axial substituents .
  • DFT calculations : Compare optimized geometries of sulfonyl-substituted vs. unsubstituted cyclohexanecarboxylic acids to quantify steric and electronic effects .

Data-Driven Research Questions

Q. How can researchers reconcile conflicting spectroscopic data for sulfonyl-containing compounds, such as unexpected coupling constants in NMR?

  • 2D NMR techniques : HSQC and HMBC correlate 1H^1H-13C^{13}C interactions to resolve ambiguities. For example, NOESY can identify through-space interactions between the sulfonyl group and adjacent protons .
  • Isotopic labeling : Introduce 34S^{34}S or 13C^{13}C isotopes to track sulfonyl group behavior in complex mixtures .

Q. What computational tools are recommended for predicting the reactivity of sulfonyl-substituted cyclohexanecarboxylic acids in drug discovery contexts?

  • Molecular docking : Screen against target proteins (e.g., enzymes with sulfonate-binding pockets) using software like AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess bioavailability, leveraging the compound’s LogP (predicted ~2.5 for C11_{11}H14_{14}O4_{4}S derivatives) and polar surface area .

Methodological Reference Tables

Parameter Example Data Source
Sulfonyl S=O IR stretch1345–1360 cm1^{-1}
Thiophene ring protons (NMR)δ 6.8–7.5 ppm (multiplet)
Cyclohexane chair conformationDihedral angle: 50–60°
Predicted LogP (C11_{11}H14_{14}O4_{4}S)2.3–2.7

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